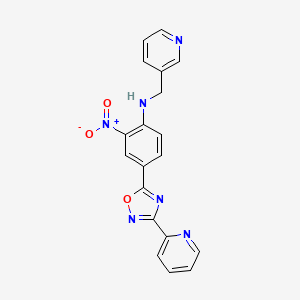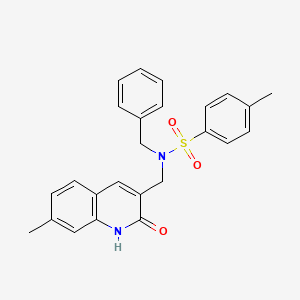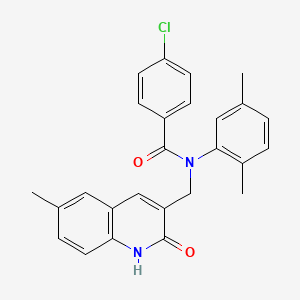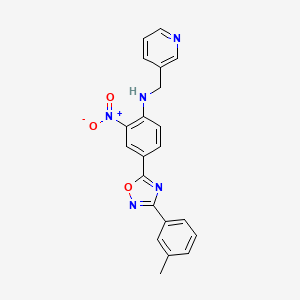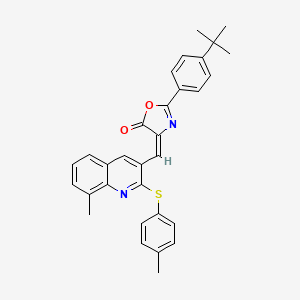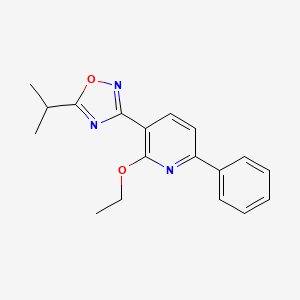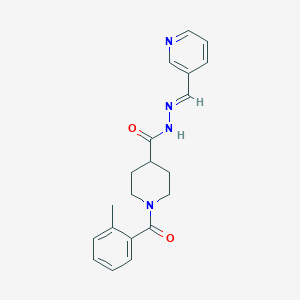
2-(N-methylbenzenesulfonamido)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylbenzenesulfonamido)-N-phenylacetamide, also known as N-(2-methylphenyl)-2-[(phenylamino) carbonyl] benzene sulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and prevent seizures. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide is its wide range of biological activities. It has been found to exhibit anti-inflammatory, anticonvulsant, and anticancer properties, making it a versatile compound for scientific research. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Furthermore, the development of new synthetic methods for the production of this compound may lead to the discovery of new analogs with improved biological activities.
Métodos De Síntesis
2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamide with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anticonvulsant properties by modulating the activity of GABA receptors. In addition, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13-8-10-17(11-9-13)15(18)12-16(2)21(19,20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMJJUAVBAHYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

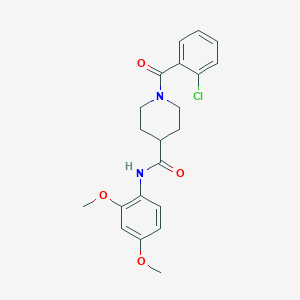
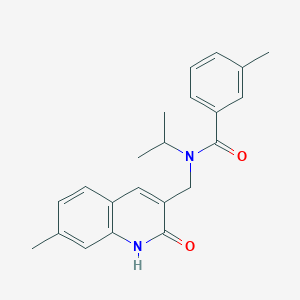

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
